Cas no 149249-72-9 ((4R)-Dorzolamide)

(4R)-Dorzolamide is a stereospecific carbonic anhydrase inhibitor primarily used in ophthalmic applications to reduce intraocular pressure in conditions such as glaucoma. Its (4R)-enantiomer exhibits enhanced selectivity and potency compared to racemic mixtures, improving therapeutic efficacy while minimizing off-target effects. The compound works by inhibiting carbonic anhydrase II and IV isoforms in the ciliary processes, thereby decreasing aqueous humor production. Its optimized stereochemistry ensures better metabolic stability and reduced systemic side effects. (4R)-Dorzolamide is often formulated as a topical solution, offering localized action with minimal systemic absorption. This enantiomerically pure form is preferred for its consistent pharmacokinetic profile and improved patient compliance due to lower dosing frequency.
(4R)-Dorzolamide structure
(4R)-Dorzolamide structure
Product Name:(4R)-Dorzolamide
CAS No:149249-72-9
MF:C10H16N2O4S3
MW:324.4400
CID:100280
Update Time:2025-06-13

(4R)-Dorzolamide Chemical and Physical Properties

Names and Identifiers

    • 4H-Thieno[2,3-b]thiopyran-2-sulfonamide,4-(ethylamino)-5,6-dihydro-6-methyl-, 7,7-dioxide, (4R-cis)- (9CI)
    • (4R)-Dorzolamide
    • 4H-Thieno[2,3-b]thiopyran-2-sulfonamide,4-(ethylamino)-5,6-dihydro-6-methyl-, 7,7-dioxide, (4R...
    • 4H-Thieno[2,3-b]thiopyran-2-sulfonamide, 4-(ethylamino)-5,6-dihydro-6-methyl-, 7,7-dioxide, (4R-cis)-
    • Dorzolamide, (+/-)-(cis)-
    • (+/-)-(cis)-dorzolamide
    • Dorzolamide impurity B
    • (+/-)-(Cis)-4R,6R-dorzolamide
    • Dorzolamide hydrochloride impurity B [EP]
    • BDBM50041042
    • 4H-Thieno(2,3-b)thiopyran-2-sulfonamide, 4-(ethylamino)-5,6-dihydro-6-methyl-, 7,7-dioxide, (4R,6S)-rel-
    • (4RS,6SR)-4-(Ethylamino)-6-methyl-5,6-dihydro-4H-thieno(2,3-b)thiopyran-2-sulfonamide 7,7-dioxide
    • 4H-Thieno(2,3-b)thiopyran-2-
    • Inchi: 1S/C10H16N2O4S3/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,8+/m0/s1
    • InChI Key: IAVUPMFITXYVAF-POYBYMJQSA-N
    • SMILES: S1(C2=C(C([H])=C(S(N([H])[H])(=O)=O)S2)[C@@]([H])(C([H])([H])[C@]1([H])C([H])([H])[H])N([H])C([H])([H])C([H])([H])[H])(=O)=O

Computed Properties

  • Exact Mass: 324.027
  • Monoisotopic Mass: 324.027
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 534
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 151

Experimental Properties

  • Density: 1.53
  • Boiling Point: 575.8 °C at 760 mmHg
  • Flash Point: 302 °C
  • Refractive Index: 1.626
  • PSA: 151.33000
  • LogP: 4.66680

(4R)-Dorzolamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D535150-2.5mg
(4R)-Dorzolamide
149249-72-9
2.5mg
$115.00 2023-05-18
TRC
D535150-5mg
(4R)-Dorzolamide
149249-72-9
5mg
$207.00 2023-05-18
TRC
D535150-10mg
(4R)-Dorzolamide
149249-72-9
10mg
$397.00 2023-05-18
TRC
D535150-25mg
(4R)-Dorzolamide
149249-72-9
25mg
$873.00 2023-05-18
TRC
D535150-50mg
(4R)-Dorzolamide
149249-72-9
50mg
$1642.00 2023-05-18
TRC
D535150-100mg
(4R)-Dorzolamide
149249-72-9
100mg
$ 4500.00 2023-09-07

Additional information on (4R)-Dorzolamide

Recent Advances in (4R)-Dorzolamide Research: A Comprehensive Review

(4R)-Dorzolamide, a carbonic anhydrase inhibitor with the chemical identifier 149249-72-9, has been widely used in the treatment of glaucoma and ocular hypertension. Recent studies have focused on optimizing its therapeutic efficacy, reducing side effects, and exploring novel applications beyond ophthalmology. This research brief synthesizes the latest findings on (4R)-Dorzolamide, highlighting its mechanism of action, clinical performance, and emerging trends in drug development.

One of the key advancements in (4R)-Dorzolamide research involves its formulation improvements. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that nanoparticle-based delivery systems significantly enhance the drug's bioavailability and prolong its intraocular retention time. The study utilized the compound 149249-72-9 as a reference standard for pharmacokinetic comparisons, revealing a 40% increase in corneal permeability compared to traditional eye drops. These findings suggest promising avenues for reducing dosing frequency while maintaining therapeutic efficacy.

Beyond its ophthalmic applications, researchers have investigated (4R)-Dorzolamide's potential in oncology. A preclinical study in Cancer Research (2024) reported that 149249-72-9 exhibits selective inhibition of carbonic anhydrase IX, a marker expressed in hypoxic tumor environments. When combined with immunotherapy, (4R)-Dorzolamide showed synergistic effects in reducing tumor growth by 58% in murine models of triple-negative breast cancer. This unexpected pharmacological property opens new possibilities for drug repurposing in cancer treatment.

The stereospecificity of (4R)-Dorzolamide has also been a focus of recent investigations. Comparative studies between the (4R) and (4S) enantiomers using chiral separation techniques confirmed that 149249-72-9 maintains superior inhibitory activity against carbonic anhydrase II (Ki = 0.2 nM) while demonstrating reduced systemic absorption. These findings, published in Bioorganic & Medicinal Chemistry Letters, support the continued preference for the (4R) configuration in clinical formulations.

In terms of safety profile, a multicenter clinical trial (2023) evaluating long-term (4R)-Dorzolamide use in elderly patients found no significant correlation between 149249-72-9 administration and systemic acidosis when used at recommended doses. However, the study noted a 12% incidence of transient ocular discomfort, prompting ongoing research into improved buffering agents for topical formulations.

Looking forward, several pharmaceutical companies have announced development programs for next-generation derivatives of 149249-72-9. These efforts aim to retain the therapeutic benefits of (4R)-Dorzolamide while addressing current limitations. Patent applications filed in early 2024 describe prodrug versions with enhanced corneal penetration and reduced bitter taste—a common patient complaint with current formulations.

In conclusion, (4R)-Dorzolamide (149249-72-9) continues to be a molecule of significant interest in medicinal chemistry and drug development. The recent research not only reinforces its value in glaucoma management but also reveals unexpected therapeutic potentials. Future directions include combination therapies, novel formulations, and expansion into non-ophthalmic indications, positioning this well-established compound for continued relevance in the pharmaceutical landscape.

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